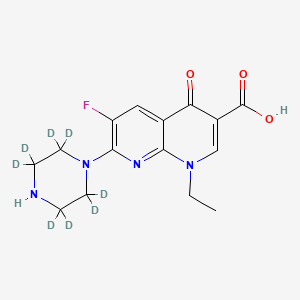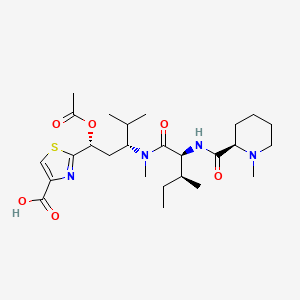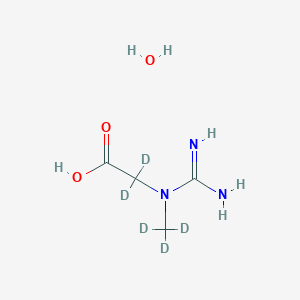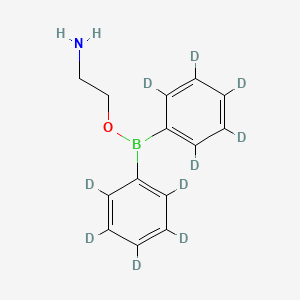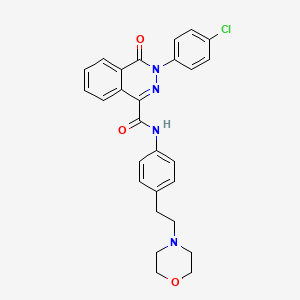
P-gp/BCRP-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-gp/BCRP-IN-1 is a compound known for its potential as an inhibitor of efflux transporters, specifically P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). These transporters play a significant role in multidrug resistance, particularly in cancer cells, by pumping out chemotherapeutic agents, thereby reducing their efficacy. This compound is designed to inhibit these transporters, thereby enhancing the effectiveness of chemotherapeutic drugs by preventing their efflux from cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-gp/BCRP-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly disclosed. general synthetic strategies for such inhibitors typically involve:
Formation of Core Structure: This involves the construction of the core chemical structure through various organic reactions such as condensation, cyclization, or coupling reactions.
Functional Group Modifications: Introduction of functional groups that enhance the inhibitory activity against P-gp and BCRP. This may involve reactions like alkylation, acylation, or sulfonation.
Purification and Characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistency and purity of the product, and adhering to regulatory standards for pharmaceutical manufacturing. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
P-gp/BCRP-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity or stability.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities .
Aplicaciones Científicas De Investigación
P-gp/BCRP-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the mechanisms of efflux transporters and their inhibition.
Biology: Employed in cellular assays to investigate the role of P-gp and BCRP in drug resistance.
Medicine: Potentially used in preclinical and clinical studies to enhance the efficacy of chemotherapeutic agents by overcoming drug resistance.
Industry: Utilized in the development of new pharmaceuticals targeting efflux transporters.
Mecanismo De Acción
P-gp/BCRP-IN-1 exerts its effects by inhibiting the efflux function of P-glycoprotein and breast cancer resistance protein. These transporters are ATP-binding cassette (ABC) transporters that use the energy from ATP hydrolysis to pump substrates out of cells. By inhibiting these transporters, this compound prevents the efflux of chemotherapeutic agents, leading to increased intracellular concentrations and enhanced efficacy. The molecular targets of this compound are the substrate-binding sites of P-gp and BCRP, where it binds and inhibits their activity .
Comparación Con Compuestos Similares
Similar Compounds
GF120918: A dual inhibitor of P-gp and BCRP, known for its ability to enhance the bioavailability of co-administered drugs.
Ko143: A specific inhibitor of BCRP, used to study the role of BCRP in drug resistance.
MK571: An inhibitor of multiple ABC transporters, including P-gp, BCRP, and MRP2.
Uniqueness of P-gp/BCRP-IN-1
This compound is unique in its relatively safe and orally active profile, making it a promising candidate for overcoming drug resistance in cancer therapy. Its ability to inhibit both P-gp and BCRP with high efficiency sets it apart from other inhibitors that may target only one of these transporters or have higher toxicity .
Propiedades
Fórmula molecular |
C27H25ClN4O3 |
|---|---|
Peso molecular |
489.0 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-N-[4-(2-morpholin-4-ylethyl)phenyl]-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C27H25ClN4O3/c28-20-7-11-22(12-8-20)32-27(34)24-4-2-1-3-23(24)25(30-32)26(33)29-21-9-5-19(6-10-21)13-14-31-15-17-35-18-16-31/h1-12H,13-18H2,(H,29,33) |
Clave InChI |
XFURMSAITSZFAY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCC2=CC=C(C=C2)NC(=O)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



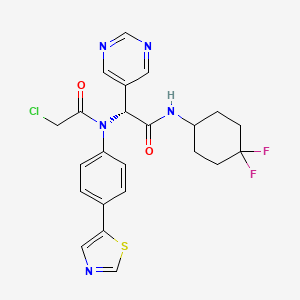
![6-(cyclopropanecarbonylamino)-N-methyl-4-[3-(1-methyl-1,2,4-triazol-3-yl)-2-(trideuteriomethoxy)anilino]pyridazine-3-carboxamide](/img/structure/B15143358.png)
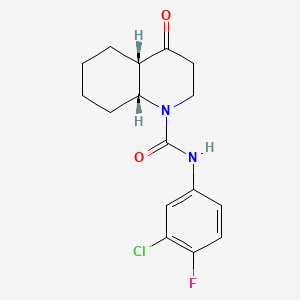
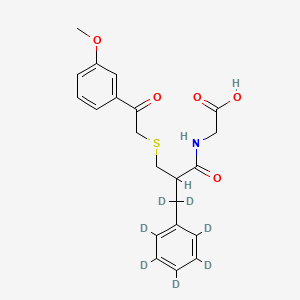

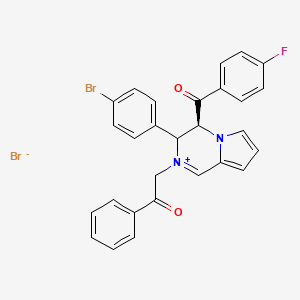
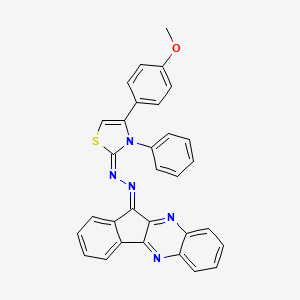
![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide](/img/structure/B15143404.png)
